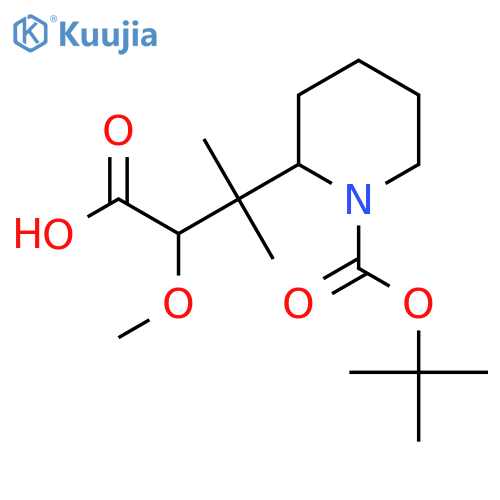

Cas no 2229235-01-0 (3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy-3-methylbutanoic acid)

3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy-3-methylbutanoic acid

- EN300-1888595

- 2229235-01-0

- 3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxy-3-methylbutanoic acid

-

- インチ: 1S/C16H29NO5/c1-15(2,3)22-14(20)17-10-8-7-9-11(17)16(4,5)12(21-6)13(18)19/h11-12H,7-10H2,1-6H3,(H,18,19)

- InChIKey: NSOKZXVUNOBGAE-UHFFFAOYSA-N

- SMILES: O(C)C(C(=O)O)C(C)(C)C1CCCCN1C(=O)OC(C)(C)C

計算された属性

- 精确分子量: 315.20457303g/mol

- 同位素质量: 315.20457303g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 22

- 回転可能化学結合数: 6

- 複雑さ: 413

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.1Ų

- XLogP3: 2.7

3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy-3-methylbutanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1888595-0.05g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxy-3-methylbutanoic acid |

2229235-01-0 | 0.05g |

$1381.0 | 2023-09-18 | ||

| Enamine | EN300-1888595-2.5g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxy-3-methylbutanoic acid |

2229235-01-0 | 2.5g |

$3220.0 | 2023-09-18 | ||

| Enamine | EN300-1888595-10.0g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxy-3-methylbutanoic acid |

2229235-01-0 | 10g |

$7065.0 | 2023-06-02 | ||

| Enamine | EN300-1888595-1.0g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxy-3-methylbutanoic acid |

2229235-01-0 | 1g |

$1643.0 | 2023-06-02 | ||

| Enamine | EN300-1888595-0.1g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxy-3-methylbutanoic acid |

2229235-01-0 | 0.1g |

$1447.0 | 2023-09-18 | ||

| Enamine | EN300-1888595-0.25g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxy-3-methylbutanoic acid |

2229235-01-0 | 0.25g |

$1513.0 | 2023-09-18 | ||

| Enamine | EN300-1888595-5.0g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxy-3-methylbutanoic acid |

2229235-01-0 | 5g |

$4764.0 | 2023-06-02 | ||

| Enamine | EN300-1888595-1g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxy-3-methylbutanoic acid |

2229235-01-0 | 1g |

$1643.0 | 2023-09-18 | ||

| Enamine | EN300-1888595-10g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxy-3-methylbutanoic acid |

2229235-01-0 | 10g |

$7065.0 | 2023-09-18 | ||

| Enamine | EN300-1888595-0.5g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxy-3-methylbutanoic acid |

2229235-01-0 | 0.5g |

$1577.0 | 2023-09-18 |

3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy-3-methylbutanoic acid 関連文献

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy-3-methylbutanoic acidに関する追加情報

3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy-3-methylbutanoic acid (CAS No. 2229235-01-0): An Overview of a Novel Compound in Medicinal Chemistry

3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy-3-methylbutanoic acid (CAS No. 2229235-01-0) is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its systematic name, belongs to the class of amino acids and derivatives, specifically those with complex functional groups that enhance its biological activity and pharmacological properties.

The tert-butoxy group in the compound serves as a protecting group for the carboxylic acid functionality, which is crucial for maintaining the stability and reactivity of the molecule during synthesis and subsequent modifications. The carbonyl group, on the other hand, imparts additional reactivity and can participate in various chemical reactions, making it a valuable moiety in drug design and development.

The piperidin-2-yl moiety is a cyclic amine that contributes to the overall conformational flexibility of the molecule. This flexibility is essential for optimizing the compound's interactions with biological targets, such as enzymes and receptors, which can lead to enhanced binding affinity and selectivity. The presence of this cyclic structure also provides opportunities for further functionalization and derivatization, allowing researchers to explore a wide range of analogs with varying biological activities.

The methoxy group at the C-2 position adds an electron-donating effect to the molecule, which can influence its electronic properties and reactivity. This substitution can also affect the solubility and lipophilicity of the compound, which are critical parameters in drug design. The methylbutanoic acid moiety, with its branched alkyl chain, further contributes to the compound's lipophilicity and can influence its membrane permeability and cellular uptake.

Recent studies have highlighted the potential of 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy-3-methylbutanoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, preliminary data from clinical trials suggest that it may have applications in treating neurodegenerative diseases due to its ability to modulate specific neurotransmitter systems.

In terms of synthesis, 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy strong>-3-< strong>methylbutanoic acid can be prepared through a multi-step process involving the protection of functional groups, selective substitution reactions, and final deprotection steps. The synthetic route is designed to maximize yield and purity while minimizing side reactions and impurities. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the compound and ensure its structural integrity.

The pharmacokinetic properties of 3-{1-(< strong >tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy-3-methylbutanoic acid have been extensively studied using both in vitro and in vivo models. These studies have revealed that the compound has favorable absorption, distribution, metabolism, excretion (ADME) profiles, which are essential for its effectiveness as a therapeutic agent. In particular, its high oral bioavailability and long half-life make it a promising candidate for chronic disease management.

In conclusion, 3-{1-(< strong >tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy-3-methylbutanoic acid (CAS No. 2229235-01-0) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Ongoing research continues to explore its potential applications in various therapeutic areas, making it an exciting molecule for both academic researchers and pharmaceutical companies alike.

2229235-01-0 (3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxy-3-methylbutanoic acid) Related Products

- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)

- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)

- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)

- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)

- 1806921-93-6(3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)

- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)

- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)

- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)

- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)

- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)